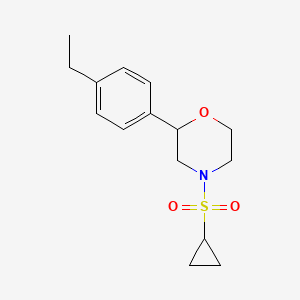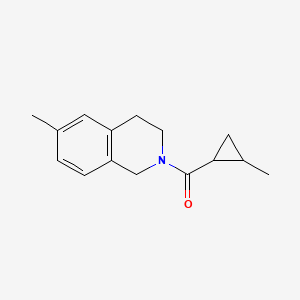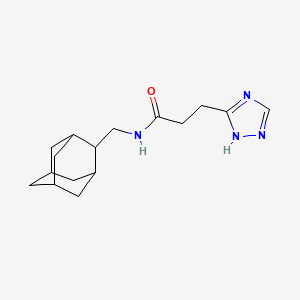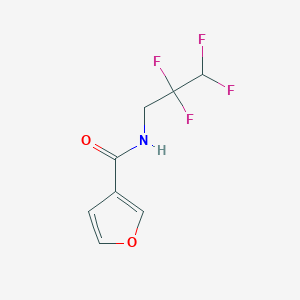![molecular formula C18H28ClN3O B7634589 1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research for its potential as a painkiller and analgesic. However, due to its high potency and potential for abuse, it has been classified as a Schedule I drug in the United States.
Wirkmechanismus
U-47700 works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for producing the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects in the body. These include pain relief, sedation, respiratory depression, and euphoria. It has also been shown to cause a decrease in body temperature and blood pressure, as well as an increase in heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using U-47700 in lab experiments is its high potency, which allows for the study of its effects at lower doses. However, its potential for abuse and addiction make it a risky substance to handle in a laboratory setting. Additionally, its classification as a Schedule I drug in the United States makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on U-47700. One area of interest is its potential as a safer alternative to other opioids for pain management. Another area of research could focus on developing new compounds that have a similar mechanism of action to U-47700 but with fewer side effects and a lower risk of addiction. Additionally, research could focus on developing new methods for synthesizing U-47700 that are more efficient and cost-effective.
Synthesemethoden
U-47700 can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal to form 2-(2-chlorophenyl)ethyl dimethylamine. The resulting compound is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form U-47700.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research for its potential as a painkiller and analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. Studies have also suggested that U-47700 may have a lower risk of respiratory depression compared to other opioids, which could make it a safer alternative for pain management.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O/c1-17(2)11-14(12-18(3,4)22-17)21-16(23)20-10-9-13-7-5-6-8-15(13)19/h5-8,14,22H,9-12H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQITNCHJAOWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)


![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)